n-Acetyl-n-hydroxy-l-ornithine

Descripción general

Descripción

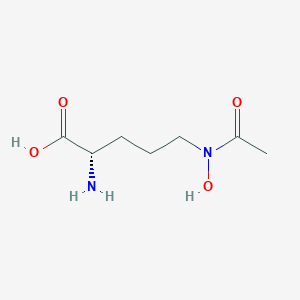

n-Acetyl-n-hydroxy-l-ornithine is a derivative of l-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to the nitrogen atom of the ornithine molecule. It is known for its metal-chelating properties and is often found in siderophores, which are molecules that bind and transport iron in microorganisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-acetyl-n-hydroxy-l-ornithine typically involves the hydroxylation of l-ornithine followed by acetylation. One common method includes the use of flavin-dependent monooxygenases to hydroxylate l-ornithine, forming n-hydroxy-l-ornithine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the hydroxylation and acetylation steps, allowing for efficient and scalable production .

Análisis De Reacciones Químicas

Hydrolysis by Arginase and Related Enzymes

NAO undergoes enzymatic hydrolysis, a critical step in bacterial nitrogen metabolism:

-

ArgE-Catalyzed Hydrolysis : Nα-acetyl-l-ornithine deacetylase (ArgE) cleaves NAO into l-ornithine and acetate. This reaction is central to the arginine biosynthetic pathway in Escherichia coli and other bacteria .

Industrial Relevance :

Oxidation and Reduction Reactions

NAO participates in redox transformations:

-

Oxidation : The δ-hydroxyl group can be oxidized to a ketone using agents like potassium permanganate, yielding δ-oxo derivatives. Uncoupling during enzymatic hydroxylation generates hydrogen peroxide as a byproduct .

-

Reduction : Sodium borohydride reduces the hydroxyl group, reverting NAO to n-acetyl-l-ornithine. This reaction is pH-sensitive and proceeds optimally under acidic conditions .

Side Reactions :

-

Hydrogen peroxide formation inversely correlates with substrate concentration in hydroxylation assays (Figure 2 in ).

Inhibitor Activity in Enzymatic Systems

NAO derivatives modulate enzyme activity:

-

ArgE Inhibition : Nα-acetyl-l-ornithine exhibits moderate inhibition of ArgE (IC50 = 58.7 µM) .

-

Therapeutic Potential : Structural analogs disrupt bacterial iron acquisition by mimicking siderophore components .

Comparative Reactivity with Analogues

| Feature | NAO | N-Acetyl-l-ornithine |

|---|---|---|

| Metal Chelation | Strong (hydroxyl + acetyl) | Weak (acetyl only) |

| Enzymatic Hydrolysis | Substrate for ArgE | Resistant to hydrolysis |

| Stability | Moderate (pH 7–8) | High (broad pH range) |

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis

n-Acetyl-n-hydroxy-l-ornithine serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of metal-chelating agents and other organic compounds.

Metal-Chelating Properties

The compound exhibits significant metal-chelating capabilities, particularly for iron ions. This property is essential for the production of siderophores, which are molecules that bind and transport iron in microorganisms. The chelation process is facilitated by the hydroxyl and acetyl groups, forming stable complexes that can be transported across cell membranes .

Biology

Microbial Iron Acquisition

Research has highlighted the role of this compound in microbial iron acquisition and metabolism. It is involved in siderophore synthesis, which is critical for microbial survival in iron-limited environments. The compound's ability to chelate iron enhances its utility in studies related to microbial physiology and ecology .

Stress Response Mechanisms

The compound may also play a role in stress response mechanisms in various organisms. For instance, studies have indicated that ornithine derivatives are involved in polyamine biosynthesis, which is crucial for cell growth and stress resistance .

Medicine

Potential Therapeutic Applications

Ongoing research is investigating the potential use of this compound as a therapeutic agent for iron-related disorders. Its ability to modulate iron homeostasis could be beneficial in treating conditions characterized by iron overload or deficiency .

Drug Delivery Systems

The compound's unique chemical properties make it a candidate for drug delivery systems. Its metal-chelating abilities may facilitate targeted delivery of therapeutic agents within biological systems, enhancing their efficacy and reducing side effects .

Industry

Agricultural Applications

In agricultural contexts, this compound is utilized in the production of siderophores that can enhance nutrient availability for plants. This application is particularly relevant in soils with low iron content, where siderophores can improve plant growth and yield .

Biotechnological Processes

The compound has found applications in biotechnological processes involving microbial engineering. Metabolically engineered microorganisms can produce this compound through fermentation processes, allowing for sustainable manufacturing routes for N-functionalized amino acids and other derivatives .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesis of organic molecules and metal-chelating agents |

| Biology | Microbial Iron Acquisition | Involved in siderophore synthesis for iron transport |

| Stress Response Mechanisms | Plays a role in polyamine biosynthesis related to stress resistance | |

| Medicine | Therapeutic Applications | Potential use in treating iron-related disorders |

| Drug Delivery Systems | Enhances targeted delivery of therapeutic agents | |

| Industry | Agricultural Applications | Improves nutrient availability through siderophore production |

| Biotechnological Processes | Produced via fermentation using engineered microorganisms |

Case Studies

-

Microbial Iron Transport Research

A study on Vibrio species highlighted the evolutionary adaptations involving this compound as part of their iron transport mechanisms. This research underscores its significance in understanding microbial survival strategies under nutrient-limited conditions . -

Polyamine Biosynthesis Investigation

Research into ornithine decarboxylase activity revealed that this compound derivatives are pivotal in regulating polyamine levels during stress responses, indicating potential therapeutic implications for managing oxidative stress . -

Siderophore Development for Agriculture

A case study demonstrated the successful application of this compound-derived siderophores to enhance plant growth in iron-deficient soils, showing its practical utility in agricultural biotechnology .

Mecanismo De Acción

The primary mechanism of action of n-acetyl-n-hydroxy-l-ornithine involves its ability to chelate metal ions, particularly iron. This chelation process is facilitated by the hydroxyl and acetyl groups, which form stable complexes with metal ions. These complexes are then transported across cell membranes, aiding in iron uptake and homeostasis in microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

n-Acetyl-l-ornithine: Lacks the hydroxyl group, making it less effective in metal chelation.

n-Hydroxy-l-ornithine: Lacks the acetyl group, which affects its stability and reactivity.

n-Acetyl-n-hydroxy-dl-ornithine: A racemic mixture with different stereochemical properties

Uniqueness

n-Acetyl-n-hydroxy-l-ornithine is unique due to its dual functional groups, which enhance its metal-chelating ability and stability. This makes it particularly valuable in applications requiring efficient and selective metal ion binding .

Actividad Biológica

n-Acetyl-n-hydroxy-l-ornithine (NAO) is a derivative of l-ornithine, an amino acid that plays a critical role in various biological processes, including protein synthesis, polyamine production, and the urea cycle. The biological activity of NAO is largely attributed to its involvement in bacterial metabolism and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NAO, supported by data tables, case studies, and detailed research findings.

1. Role in Bacterial Metabolism

NAO is primarily involved in the arginine biosynthetic pathway in bacteria. The enzyme Nα-acetyl-l-ornithine deacetylase (ArgE) catalyzes the conversion of NAO to l-ornithine, which is essential for bacterial growth and survival. This process is crucial as l-ornithine serves as a precursor for arginine and polyamines, which are vital for cellular functions such as DNA replication and cell division .

2. Inhibition of ArgE

Research has shown that various derivatives of ornithine, including NAO, exhibit inhibitory effects on ArgE. A study reported that several synthesized ornithine derivatives demonstrated moderate inhibitory potency with IC50 values in the micromolar range against ArgE from Escherichia coli (Table 1) . This inhibition can disrupt the arginine biosynthetic pathway, offering a potential strategy for developing antibacterial agents.

| Compound | IC50 (µM) |

|---|---|

| Nα-acetyl-l-ornithine | 58.7 |

| Captopril | 50.1 |

| Phenylboronic acid derivative | 37.1 |

The mechanism by which NAO exerts its biological activity involves its conversion to l-ornithine through enzymatic action by ArgE. This reaction not only facilitates the production of l-ornithine but also impacts the levels of nitric oxide (NO) within bacterial cells, as arginase competes with nitric oxide synthase (NOS) for arginine . The modulation of NO levels is significant as NO acts as a signaling molecule and has cytotoxic properties against pathogens.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial properties of NAO against various bacterial strains. Results indicated that NAO exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized several analogs of NAO to assess their inhibitory effects on ArgE. The findings revealed that modifications to the acetyl group significantly enhanced inhibitory potency, indicating that structural variations can lead to more effective inhibitors .

Therapeutic Potential

The inhibition of ArgE presents a promising avenue for developing novel antibiotics targeting pathogenic bacteria that rely on this enzyme for survival. Given that mammals do not express ArgE, inhibitors targeting this enzyme may provide selective toxicity towards bacteria while sparing human cells .

Propiedades

IUPAC Name |

(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHSHCYVQASCO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940440 | |

| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-01-3, 37552-50-4 | |

| Record name | delta-N-Acetyl-delta-N-hydroxy-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.